molecular formula C11H16N2O B8331166 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

Cat. No.: B8331166
M. Wt: 192.26 g/mol
InChI Key: LEILLYZQHNCGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is a heterocyclic organic compound that features a pyrrolidine ring substituted with a pyridine ring and a hydroxyethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Addition of the Hydroxyethyl Group: This can be done through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: Various substituents can be introduced at different positions on the pyrrolidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with Palladium catalyst).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated rings.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds like 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol can act as ligands in catalytic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to their ability to bind to active sites.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential candidates for drug development due to their structural features.

    Therapeutic Agents: Could be explored for therapeutic applications in treating diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol would depend on its specific application. Generally, it could involve:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Receptor Interaction: Binding to receptors and altering signal transduction pathways.

    Chemical Reactivity: Undergoing chemical reactions that lead to the formation of active species.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrid-3-yl)pyrrolidine: Lacks the hydroxyethyl group.

    3-(2-Hydroxyethyl)pyrrolidine: Lacks the pyridine ring.

    3-(Pyrid-3-yl)-3-(2-methoxyethyl)pyrrolidine: Has a methoxyethyl group instead of a hydroxyethyl group.

Uniqueness

2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol is unique due to the presence of both the pyridine ring and the hydroxyethyl group, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(3-pyridin-3-ylpyrrolidin-3-yl)ethanol

InChI

InChI=1S/C11H16N2O/c14-7-4-11(3-6-13-9-11)10-2-1-5-12-8-10/h1-2,5,8,13-14H,3-4,6-7,9H2

InChI Key

LEILLYZQHNCGHP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CCO)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine lithium aluminum hydride (4.0 g, 105 mmol) and anhydrous tetrahydrofuran (200 mL). Slowly, add a solution of (3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester (13.0 g, 52.4 mmol) in anhydrous tetrahydrofuran (100 mL). After the addition is complete, heat to reflux. After 4 hours, cool in an ice-bath. Add water (4 mL) dropwise at such a rate that the temperature of the reaction mixture does not rise above 20° C. Cool to 10° C., add 2 M aqueous sodium hydroxide solution (4.0 mL). Add water (16 mL) and stir. After 16 hours, filter the reaction mixture and concentrate the filtrate in vacuo to give an aqueous layer. Extract with dichloromethane and lyophilize the aqueous layer to give a residue. Combine the residue and dichloromethane and methanol. Filter and evaporate the filtrate in vacuo to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Name
(3-(pyrid-3-yl)-5-oxo-pyrrolidin-3-yl)acetic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
16 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

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